L-Serine, O-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
Description
Chemical Structure and Properties L-Serine, O-tert-Butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- (CAS: 71989-33-8), commonly abbreviated as Fmoc-Ser(tBu)-OH, is a protected derivative of the amino acid L-serine. Its molecular formula is C22H25NO5 (molecular weight: 383.44 g/mol) . The structure features two key protective groups:
- Fmoc (9-Fluorenylmethyloxycarbonyl): A base-labile group protecting the α-amino group, widely used in solid-phase peptide synthesis (SPPS) for its orthogonal deprotection under mild basic conditions .
- tert-Butyl (tBu): A bulky, acid-labile group protecting the hydroxyl side chain of serine, enhancing steric hindrance and preventing undesired side reactions during peptide elongation .
Synthesis and Applications
The compound is synthesized via reaction of L-serine with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in alkaline aqueous conditions, followed by tert-butylation of the hydroxyl group . It is a critical building block in SPPS, enabling the incorporation of serine residues while minimizing side-chain reactivity. Its tert-butyl protection ensures compatibility with Fmoc-based strategies, where cleavage occurs via trifluoroacetic acid (TFA) .
Safety Profile Hazard assessments classify Fmoc-Ser(tBu)-OH as low acute toxicity, with an oral LD50 exceeding 2,000 mg/kg. It is non-mutagenic and requires standard laboratory handling precautions .
Properties
IUPAC Name |
(2S)-3-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5/c1-2-3-12-27-14-20(21(24)25)23-22(26)28-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,2-3,12-14H2,1H3,(H,23,26)(H,24,25)/t20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYBFPJWSCJJIZ-FQEVSTJZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Serine, O-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- typically involves the protection of the hydroxyl group of L-serine with a tert-butyl group and the amino group with a fluorenylmethoxycarbonyl (Fmoc) group. The reaction conditions often include the use of organic solvents like dichloromethane and bases such as diisopropylethylamine (DIPEA). The reaction is usually carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for precise control over reaction conditions and the efficient production of high-purity compounds. The use of high-performance liquid chromatography (HPLC) is common for the purification and quality control of the final product .
Chemical Reactions Analysis
Types of Reactions: L-Serine, O-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be used to remove protective groups.
Substitution: Nucleophilic substitution reactions are common, especially in peptide bond formation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like carbodiimides (e.g., EDC) and bases like DIPEA.
Major Products: The major products formed from these reactions include peptides with specific sequences, deprotected amino acids, and various derivatives used in further synthetic applications .
Scientific Research Applications
L-Serine, O-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- is widely used in scientific research, particularly in the fields of:
Chemistry: As a reagent in peptide synthesis and the development of new synthetic methodologies.
Biology: In the study of protein structure and function, as well as in the synthesis of biologically active peptides.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: In the production of high-purity peptides for various applications, including pharmaceuticals and biotechnology .
Mechanism of Action
The compound exerts its effects primarily through its role as a protective group in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group protects the amino group of L-serine, allowing for selective reactions at other functional groups. The tert-butyl group protects the hydroxyl group, preventing unwanted side reactions. These protective groups can be selectively removed under specific conditions, enabling the stepwise synthesis of peptides with high precision .
Comparison with Similar Compounds
Table 1: Key Features of Fmoc-Ser(tBu)-OH and Analogous Compounds
Key Differences
Protection Strategies
- Fmoc-Ser(tBu)-OH : The tert-butyl group offers superior acid stability compared to benzyl (Bzl) or acetyl (Ac) protections, making it ideal for TFA-mediated global deprotection .
- Fmoc-O-(benzylphospho)-L-serine: The benzylphospho group introduces a phosphorylated side chain, mimicking post-translational modifications but requiring hydrogenolysis for removal .
Physicochemical Properties
Biological Activity
L-Serine, O-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl] (often referred to as Fmoc-Ser(tBu)-OH) is a synthetic amino acid derivative that has garnered attention in biochemical research due to its potential applications in peptide synthesis and biological activity. This article delves into its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H25NO5
- Molecular Weight : 383.44 g/mol
- CAS Number : 71989-33-8
- Purity : ≥98% (by HPLC)
- Melting Point : 136 °C
The compound is characterized by the presence of a tert-butyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group, which are critical for its stability and reactivity in peptide synthesis.
L-Serine plays a vital role in various biological processes, including protein synthesis and neurotransmission. The O-butyl-N-Fmoc modification enhances its stability and solubility, making it suitable for use in complex biological environments. The Fmoc group is particularly useful for protecting the amino group during peptide coupling reactions, facilitating the synthesis of peptides with diverse biological activities.
Neuroprotective Effects
Recent studies have indicated that L-serine derivatives may exhibit neuroprotective properties. For instance, L-serine itself has been shown to support neuronal survival and growth by acting as a precursor for neurotransmitters such as glycine and D-serine, which are crucial for synaptic transmission .
Antioxidant Activity
Research has demonstrated that L-serine derivatives can exhibit antioxidant activity, which is beneficial in mitigating oxidative stress in cells. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role .
Case Studies
-
Neuroprotection in Animal Models :
A study investigated the effects of L-serine on neurodegeneration models, revealing that treatment with L-serine significantly reduced neuronal loss and improved cognitive function . This suggests its potential as a therapeutic agent in conditions like Alzheimer's disease. -
Peptide Synthesis Applications :
The use of L-serine derivatives in synthesizing bioactive peptides has been explored extensively. The stability conferred by the Fmoc group allows for efficient coupling reactions without premature deprotection, leading to high yields of functional peptides that can be used in drug development .
Comparison of Biological Activities
Q & A
Q. Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | References |
|---|---|---|---|
| Fmoc Protection | Fmoc-Cl, NaHCO₃, dioxane, 0–4°C | 70–85 | |
| tert-Butyl Protection | tert-Butyl bromide, H₂SO₄, RT | 60–75 | |
| Purification | Ethyl acetate/hexane (3:7) | >95 purity |
Basic: How is Fmoc-L-Ser-OtBu characterized for purity and structural integrity?
Methodological Answer:
- HPLC : Reverse-phase C18 column (gradient: 0.1% TFA in H₂O/acetonitrile) to assess purity (>98%) .
- NMR : Confirm tert-butyl (δ 1.2–1.4 ppm, singlet) and Fmoc aromatic protons (δ 7.3–7.8 ppm) .
- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+H]⁺ = 437.5 Da) .
Advanced: How to resolve low coupling efficiency during solid-phase peptide synthesis (SPPS) using Fmoc-L-Ser-OtBu?
Methodological Answer:
Low coupling efficiency may arise from steric hindrance or incomplete deprotection. Optimize by:
Activation Reagents : Use HATU or PyBOP instead of HOBt/DIC for better reactivity .
Double Coupling : Repeat the coupling step with fresh reagents.
Deprotection Monitoring : Confirm Fmoc removal with a Kaiser test after 20% piperidine treatment .
Critical Note : tert-Butyl groups are stable under SPPS conditions but may hydrolyze if exposed to strong acids (e.g., TFA >95%) for extended periods .
Advanced: How to analyze stereochemical purity and prevent racemization during synthesis?
Methodological Answer:
- Chiral HPLC : Use a Chirobiotic T column (mobile phase: MeOH/H₂O) to detect enantiomeric impurities .
- Racemization Prevention :
Advanced: How to reconcile discrepancies in reported toxicity data for Fmoc-L-Ser-OtBu?
Methodological Answer:
While reports low acute toxicity (oral LD50 >2000 mg/kg), emphasizes incomplete ecotoxicological data. Researchers should:
Adopt Precautionary Measures : Use PPE (gloves, goggles) and work in a fume hood.
Monitor Waste Streams : Avoid environmental release due to unknown bioaccumulation potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
